molecular formula C24H20N2O5 B3651664 ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate

ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate

Cat. No.: B3651664
M. Wt: 416.4 g/mol
InChI Key: WIZDINZTXYVTAL-LTGZKZEYSA-N
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Description

Ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a nitrophenyl group, a phenylprop-2-enoyl group, and an amino benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 2-aminobenzoate with (E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ester and amide groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate group but lacking the nitrophenyl and phenylprop-2-enoyl groups.

    Ethyl 2-aminobenzoate: Contains the amino benzoate ester but lacks the nitrophenyl and phenylprop-2-enoyl groups.

    Ethyl 2-[[(E)-3-(2-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate: Similar structure but with a different position of the nitro group on the phenyl ring.

Uniqueness

Ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-2-31-24(28)20-13-6-7-14-22(20)25-23(27)21(18-10-4-3-5-11-18)16-17-9-8-12-19(15-17)26(29)30/h3-16H,2H2,1H3,(H,25,27)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZDINZTXYVTAL-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate
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ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate
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ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate
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ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate
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ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate
Reactant of Route 6
ethyl 2-[[(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoyl]amino]benzoate

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